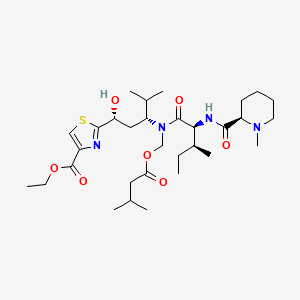

Tubulysin A intermediate-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H52N4O7S |

|---|---|

Molecular Weight |

624.8 g/mol |

IUPAC Name |

ethyl 2-[(1R,3R)-1-hydroxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C31H52N4O7S/c1-9-21(7)27(33-28(38)23-13-11-12-14-34(23)8)30(39)35(18-42-26(37)15-19(3)4)24(20(5)6)16-25(36)29-32-22(17-43-29)31(40)41-10-2/h17,19-21,23-25,27,36H,9-16,18H2,1-8H3,(H,33,38)/t21-,23+,24+,25+,27-/m0/s1 |

InChI Key |

OMVIMYIBTSIOPG-MVRIJGFHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)OCC)O)C(C)C)NC(=O)[C@H]2CCCCN2C |

Canonical SMILES |

CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)OCC)O)C(C)C)NC(=O)C2CCCCN2C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Tubulysin A Intermediate-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Tubulysin A intermediate-1, a key tripeptide precursor in the total synthesis of the potent cytotoxic agent Tubulysin A. This document details the necessary chemical transformations, experimental protocols, and quantitative data to facilitate the replication and optimization of this synthetic route.

Overview of the Synthetic Strategy

Tubulysin A is a complex tetrapeptide with significant anticancer and antiangiogenic properties. Its total synthesis is a challenging endeavor, relying on the convergent assembly of key fragments. "this compound" refers to the N-terminal tripeptide fragment, comprising N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), and the unusual amino acid tubuvaline (Tuv).

The synthesis of this intermediate is accomplished through a stepwise peptide coupling strategy. The core of this process involves the formation of amide bonds between the constituent amino acid fragments. This guide will focus on the synthesis of the individual building blocks and their subsequent coupling to yield the target tripeptide.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of the Tubuvaline (Tuv) Fragment

The synthesis of the non-proteinogenic amino acid Tubuvaline is a critical first step. Several synthetic routes have been reported, often involving stereoselective methods to establish the correct stereochemistry. A common approach involves the use of a chiral auxiliary or an asymmetric catalyst.

Protocol: Synthesis of Boc-Tubuvaline

-

Starting Material: Commercially available Boc-L-valinal.

-

Step 1: Aldol Addition: To a solution of Boc-L-valinal (1.0 eq) in dry dichloromethane (DCM) at -78 °C, add a solution of the lithium enolate of methyl acetate (1.2 eq) in tetrahydrofuran (THF). Stir the reaction mixture at -78 °C for 4 hours.

-

Step 2: Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 3: Protection of the Hydroxyl Group: Dissolve the crude alcohol in DCM and add 2,6-lutidine (1.5 eq) and tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) (1.3 eq) at 0 °C. Stir for 1 hour at room temperature.

-

Step 4: Purification: Purify the product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the protected Tuv derivative.

-

Step 5: Saponification: Dissolve the purified ester in a mixture of THF and water (3:1) and add lithium hydroxide (LiOH) (2.0 eq). Stir at room temperature for 12 hours.

-

Step 6: Final Work-up and Purification: Acidify the reaction mixture with 1 M HCl to pH 3 and extract with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford Boc-Tubuvaline(OTBDMS).

Synthesis of the Dipeptide Boc-L-isoleucyl-tubuvaline Methyl Ester

The coupling of L-isoleucine to the synthesized Tubuvaline fragment is a standard peptide coupling reaction.

Protocol: HATU Mediated Peptide Coupling

-

Activation of Boc-L-isoleucine: To a solution of Boc-L-isoleucine (1.1 eq) in dry N,N-dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15 minutes.

-

Coupling Reaction: Add a solution of the methyl ester of Tubuvaline (prepared by esterification of the carboxylic acid with diazomethane or TMS-diazomethane) (1.0 eq) in DMF to the activated amino acid solution.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4 hours.

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude dipeptide by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Synthesis of this compound (Mep-Ile-Tuv)

The final step in the synthesis of the target intermediate involves the coupling of N-methyl-D-pipecolic acid to the deprotected dipeptide.

Protocol: Synthesis of the Tripeptide

-

Boc Deprotection: Dissolve the Boc-L-isoleucyl-tubuvaline methyl ester in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 1 hour.

-

Removal of TFA: Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene (3x) to remove residual TFA.

-

Peptide Coupling: In a separate flask, activate N-methyl-D-pipecolic acid (1.2 eq) with HATU (1.2 eq) and DIPEA (2.5 eq) in DMF for 15 minutes.

-

Final Coupling: Add the deprotected dipeptide amine salt to the activated N-methyl-D-pipecolic acid solution. Stir at room temperature for 6 hours.

-

Work-up and Purification: Follow the work-up and purification procedures described in section 2.2 to isolate this compound.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound.

| Step | Reactants | Reagents | Solvent | Time (h) | Yield (%) |

| 1 | Boc-L-valinal, Methyl acetate | LDA | THF/DCM | 4 | 75-85 |

| 2 | Boc-Ile-OH, Tuv-OMe | HATU, DIPEA | DMF | 4 | 80-90 |

| 3 | Mep-OH, Ile-Tuv-OMe | HATU, DIPEA | DMF | 6 | 70-80 |

| Table 1: Summary of Reaction Conditions and Yields. |

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, 400 MHz) δ (ppm) | MS (ESI+) m/z |

| Boc-Tubuvaline(OTBDMS)-OMe | C20H41NO5Si | 403.63 | 4.15 (d, 1H), 3.68 (s, 3H), 2.45 (m, 1H), 1.44 (s, 9H), 0.85-0.95 (m, 12H), 0.05 (s, 6H) | 404.28 [M+H]+ |

| Boc-Ile-Tuv(OTBDMS)-OMe | C26H52N2O6Si | 516.79 | 6.50 (d, 1H), 4.20 (m, 1H), 4.10 (m, 1H), 3.65 (s, 3H), 1.42 (s, 9H), 0.80-1.00 (m, 18H), 0.05 (s, 6H) | 517.36 [M+H]+ |

| Mep-Ile-Tuv(OTBDMS)-OMe | C33H65N3O6Si | 628.98 | 7.10 (d, 1H), 4.50 (m, 1H), 4.25 (m, 1H), 4.12 (m, 1H), 3.66 (s, 3H), 2.30 (s, 3H), 0.80-1.20 (m, 21H), 0.06 (s, 6H) | 629.47 [M+H]+ |

| Table 2: Characterization Data for Key Intermediates. |

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to adapt and optimize these procedures based on their specific laboratory conditions and available resources. The successful synthesis of this key intermediate is a significant step towards the total synthesis of Tubulysin A and its analogues for further investigation in drug discovery and development.

Unveiling Tubulysin A Intermediate-1: A Technical Guide for Drug Development Professionals

An in-depth exploration of the chemical properties, synthesis, and biological significance of a key precursor to the potent cytotoxic agent, Tubulysin A.

Tubulysin A intermediate-1 is a crucial building block in the chemical synthesis of Tubulysin A, a powerful natural product with significant anti-cancer properties.[1][2] Isolated from myxobacteria, Tubulysin A and its analogs are highly potent microtubule-destabilizing agents, making them promising payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of this compound for researchers and scientists in the field of drug development.

Core Chemical Properties

This compound, as a synthetic precursor, shares a structural backbone with the final Tubulysin A molecule. While specific data for a compound explicitly named "this compound" is not extensively detailed in publicly available literature, we can infer its properties from advanced tripeptide intermediates described in synthetic routes towards Tubulysin analogs.[3] The general structure consists of linked amino acid residues, typically including N-methyl-D-pipecolic acid (Mep), isoleucine (Ile), and a modified tubuvaline (Tuv) fragment.[3][5]

| Property | Data | Reference |

| Molecular Formula | C31H47N3O6 (Representative) | [1] |

| Molecular Weight | 557.72 g/mol (Representative) | [1] |

| Appearance | Powder | [1] |

| Storage Conditions | Powder: -20°C for 3 years | [1] |

| In solvent: -80°C for 1 year | [1] |

Synthetic Pathway and Experimental Protocols

The synthesis of Tubulysin A and its intermediates is a complex, multi-step process that has been the subject of extensive research to improve efficiency and scalability.[3][6] The following outlines a representative synthetic approach for a key tripeptide intermediate, a crucial component in the total synthesis of Tubulysin analogs.

Diagram: Synthetic Pathway of a Tubulysin Tripeptide Intermediate

Caption: A generalized solution-phase synthesis of a tubulysin tripeptide intermediate.

Experimental Protocol: Synthesis of a Dipeptide Intermediate

A common step in the synthesis of tubulysin intermediates involves the coupling of protected amino acid fragments. The following is a generalized protocol based on established methods for peptide synthesis.[3]

-

Reactant Preparation: To a solution of the carboxylic acid component (e.g., a protected tubuvaline derivative) and the amine component (e.g., an isoleucine ester salt) in a suitable solvent such as dichloromethane, add a coupling agent like 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide (EDAC) and an activator such as 1-hydroxybenzotriazole (HOBt).[3]

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically between 15-25°C.[3] The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until the starting materials are consumed.[3]

-

Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with water, an aqueous basic solution (e.g., Na2CO3), and brine.[3] The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The resulting crude dipeptide is then purified, typically by silica gel chromatography, to yield the pure product.[3]

Biological Context: The Role of Tubulysin A

While this compound is primarily a synthetic precursor, its ultimate purpose is to enable the synthesis of the biologically active Tubulysin A. Tubulysin A exerts its potent cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.[5][7]

Diagram: Mechanism of Action of Tubulysin A

Caption: Tubulysin A disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.

The mechanism of action involves the binding of Tubulysin A to tubulin, inhibiting its polymerization into microtubules and promoting the depolymerization of existing microtubules.[1][8] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis, or programmed cell death.[2][8] The high cytotoxicity of Tubulysin A, with IC50 values often in the picomolar range, makes it an exceptionally potent anti-cancer agent.[9]

Conclusion

This compound represents a critical component in the synthesis of a new generation of highly potent anti-cancer therapeutics. A thorough understanding of its chemical properties and the intricacies of its synthesis is paramount for researchers and drug development professionals working to harness the therapeutic potential of Tubulysin A and its analogs in the fight against cancer. The continued refinement of synthetic routes to this and other complex intermediates will be crucial for the advancement of novel antibody-drug conjugates and other targeted therapies.

References

- 1. Tubulysin A intermediate-1_TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tubulysin Synthesis Featuring Stereoselective Catalysis and Highly Convergent Multicomponent Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. almacgroup.com [almacgroup.com]

- 7. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pretubulysin: From Hypothetical Biosynthetic Intermediate to Potential Lead in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Structural Elucidation of a Key Synthetic Intermediate of Tubulysin A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulysin A, a potent cytotoxic peptide isolated from myxobacteria, has garnered significant interest in the field of oncology due to its powerful tubulin polymerization inhibitory activity. Its complex molecular architecture, featuring several non-proteinogenic amino acids, presents a formidable challenge for synthetic chemists. The total synthesis of Tubulysin A necessitates a carefully orchestrated sequence of reactions, relying on the preparation and characterization of key intermediates. This technical guide provides a comprehensive overview of the structure elucidation of a pivotal synthetic precursor, herein referred to as "Tubulysin A intermediate-1". While the exact structure of commercially available "this compound" is not consistently disclosed in public literature, this guide will focus on a representative advanced intermediate, a protected tetrapeptide core, which is critical for the final assembly of Tubulysin A. The methodologies and data presented are synthesized from established practices in natural product synthesis and characterization, offering a practical framework for researchers in the field.

Introduction

Tubulysins are a class of tetrapeptidic natural products that exhibit remarkable antiproliferative activity against a broad spectrum of cancer cell lines, including multidrug-resistant strains[1][2]. Their mechanism of action involves the inhibition of tubulin polymerization and the induction of apoptosis[3][4][5]. The intricate structure of Tubulysin A comprises four amino acid residues: N-methyl-pipecolic acid (Mep), isoleucine (Ile), the unique amino acid tubuvaline (Tuv), and tubutyrosine (Tut)[1]. The total synthesis of Tubulysin A is a complex endeavor that allows for the generation of analogs for structure-activity relationship (SAR) studies and the development of antibody-drug conjugates (ADCs)[6][7].

A critical phase in the total synthesis is the preparation and purification of advanced intermediates. "this compound," as listed by some chemical suppliers, represents one such key building block[8][9]. For the purpose of this guide, we will consider a plausible structure for this intermediate: a protected tetrapeptide consisting of the Mep-Ile-Tuv-Tup(O-Bn) sequence, where the C-terminal tubuphenylalanine (a close analog of tubutyrosine) is protected with a benzyl group. The elucidation of the structure of this intermediate is paramount to ensure the correct stereochemistry and connectivity before proceeding to the final, often challenging, deprotection and cyclization steps.

Experimental Protocols

The structure elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified intermediate in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Record ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

-

Spectral Analysis:

-

¹H NMR: Identify the number of protons, their chemical environments (chemical shift), and their coupling patterns (multiplicity and coupling constants, J).

-

¹³C NMR: Determine the number of unique carbon atoms and their chemical shifts.

-

COSY: Establish proton-proton correlations within the same spin system, which helps in tracing out the amino acid spin systems.

-

HSQC: Correlate each proton to its directly attached carbon atom.

-

HMBC: Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the individual amino acid residues and identifying the location of protecting groups.

-

High-Resolution Mass Spectrometry (HRMS)

Protocol:

-

Sample Preparation: Prepare a dilute solution of the intermediate in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to generate intact molecular ions with minimal fragmentation.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

-

Data Analysis: Compare the experimentally determined exact mass with the calculated theoretical mass of the proposed structure to confirm the elemental composition.

Data Presentation

The following tables summarize the expected quantitative data from the NMR and MS analyses of the representative this compound (Mep-Ile-Tuv-Tup(O-Bn)).

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.35-7.25 | m | - | 5H | Ar-H (Bn) |

| 7.10 | d | 8.0 | 2H | Ar-H (Tup) |

| 6.80 | d | 8.0 | 2H | Ar-H (Tup) |

| 5.05 | s | - | 2H | -O-CH ₂-Ph (Bn) |

| 4.85 | dd | 8.5, 4.5 | 1H | α-H (Ile) |

| 4.60 | m | - | 1H | α-H (Tup) |

| 4.40 | t | 7.0 | 1H | α-H (Tuv) |

| 3.20 | m | - | 1H | α-H (Mep) |

| 2.30 | s | - | 3H | N-CH ₃ (Mep) |

| ... | ... | ... | ... | ... |

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 172.5 | C=O (Tup) |

| 171.8 | C=O (Tuv) |

| 171.2 | C=O (Ile) |

| 170.5 | C=O (Mep) |

| 165.0 | C=O (Thiazole) |

| 158.0 | Ar-C -O (Tup) |

| 136.5 | Ar-C (Bn) |

| ... | ... |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Value |

| Ionization Mode | ESI+ |

| Calculated Exact Mass (C₅₀H₇₃N₅O₉S) | 939.5132 |

| Measured m/z [M+H]⁺ | 939.5135 |

| Mass Error (ppm) | 0.3 |

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key aspects of the structure elucidation process and the biosynthetic context of Tubulysin A.

References

- 1. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]

- 5. Pretubulysin, a potent and chemically accessible tubulysin precursor from Angiococcus disciformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2020022892A1 - Tubulysin derivatives and methods for preparing the same - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Disruption of Cellular Scaffolding: An In-depth Technical Guide to the Biological Activity of Tubulysin A Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins, a class of potent tetrapeptidic natural products isolated from myxobacteria, have garnered significant attention in the field of oncology for their profound cytotoxic activity against a broad spectrum of cancer cell lines, including those exhibiting multidrug resistance.[1][2] Their exceptional potency, with IC50 values often in the picomolar to low nanomolar range, has positioned them as highly promising payloads for antibody-drug conjugates (ADCs).[1][3] This technical guide delves into the biological activity of Tubulysin A precursors, providing a comprehensive overview of their mechanism of action, quantitative cytotoxic data, detailed experimental protocols for their evaluation, and a visualization of the key signaling pathways they modulate. The focus is on providing researchers and drug development professionals with the core knowledge required to effectively work with and understand this important class of compounds.

Mechanism of Action: Unraveling the Cytoskeletal Collapse

The primary mechanism of action of tubulysin A and its precursors is the disruption of microtubule dynamics.[2][4][5] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. Tubulysins exert their potent antimitotic effects by binding to β-tubulin at the vinca domain, thereby inhibiting tubulin polymerization and promoting microtubule depolymerization.[4][5] This disruption of the microtubule network leads to a cascade of cellular events:

-

Cell Cycle Arrest: The interference with the mitotic spindle formation triggers the spindle assembly checkpoint, leading to a block in the G2/M phase of the cell cycle.[4][6]

-

Induction of Apoptosis: The sustained cell cycle arrest and cytoskeletal stress ultimately culminate in the activation of the apoptotic cell death program.[2][4] This process involves the activation of key signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, and the subsequent activation of the caspase cascade.[6][7]

The potent cytotoxicity of tubulysins is also attributed to their ability to overcome multidrug resistance, a significant challenge in cancer chemotherapy.[1] They are not substrates for common efflux pumps like P-glycoprotein, allowing them to maintain their activity in resistant cancer cells.[6]

Quantitative Biological Activity of Tubulysin A Precursors and Analogues

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various Tubulysin A precursors and their synthetic analogues against a range of human cancer cell lines. This data highlights the structure-activity relationships (SAR) within this compound class, providing valuable insights for the design of novel and more potent derivatives.

Table 1: Cytotoxicity (IC50, nM) of N-Terminal Modified Tubulysin Analogues [8]

| Compound | Modification | N87 (Gastric Carcinoma) | MDA-MB-361-DYT2 (Breast Carcinoma) | KB (MDR1-) | KB 8.5 (MDR1+) |

| 8a | N-Me-L-Ala | 1.5 | 3.2 | 0.5 | 1.2 |

| 8b | N-Me-D-Ala | 2.3 | 4.5 | 0.8 | 1.9 |

| 8c | Sarcosine | 0.9 | 2.1 | 0.3 | 0.7 |

| 8d | L-Pro | 3.1 | 6.8 | 1.2 | 2.8 |

| 8e | D-Pro | 4.5 | 9.2 | 1.8 | 4.1 |

| 8f | L-Pip | 1.2 | 2.9 | 0.4 | 1.0 |

| 8g | D-Pip | 2.8 | 5.6 | 1.1 | 2.5 |

| 8h | N-Me-L-Phe | 1.8 | 3.9 | 0.6 | 1.5 |

| 8i | Mep (Natural) | 0.5 | 1.1 | 0.2 | 0.4 |

Table 2: Cytotoxicity (IC50, nM) of C-11 Modified Tubulysin Analogues [8]

| Compound | C-11 Modification | N87 (Gastric Carcinoma) | MDA-MB-361-DYT2 (Breast Carcinoma) | KB (MDR1-) | KB 8.5 (MDR1+) |

| 11 | Acetate | 0.6 | 1.3 | 0.2 | 0.5 |

| 12 | Hydroxyl | 25 | 52 | 8.5 | 20 |

| 13a | Methoxy | 1.1 | 2.5 | 0.4 | 0.9 |

| 13b | Ethoxy | 0.9 | 2.0 | 0.3 | 0.7 |

| 13c | Isopropoxy | 1.5 | 3.3 | 0.5 | 1.2 |

Table 3: Cytotoxicity (IC50, nM) of C-Terminal Modified Tubulysin Analogues [8]

| Compound | C-Terminal Modification | N87 (Gastric Carcinoma) | MDA-MB-361-DYT2 (Breast Carcinoma) | KB (MDR1-) | KB 8.5 (MDR1+) |

| 17a | Methyl Ester | 0.8 | 1.8 | 0.3 | 0.7 |

| 17b | Ethyl Ester | 1.0 | 2.2 | 0.4 | 0.9 |

| 17c | Amide | 1.2 | 2.7 | 0.5 | 1.1 |

| 17d | N-Methyl Amide | 0.9 | 2.0 | 0.3 | 0.7 |

Table 4: Cytotoxicity (IC50, nM) of Pretubulysin and its Analogues [9][10]

| Compound | T24 (Bladder Carcinoma) | MDA-MB-231 (Breast Carcinoma) | MCF-7 (Breast Cancer) | NCI-H157 (Lung Cancer) |

| Pretubulysin | 1.6 | 2.4 | - | - |

| Tubulysin A | 0.6 | 1.9 | - | - |

| Analog 8c | - | - | 0.05 µM | 0.09 µM |

| Analog 8h | - | - | 0.01 µM | 0.02 µM |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of cell viability and cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][4][5][11]

Materials:

-

96-well microplates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the Tubulysin A precursors in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

-

The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

-

Tubulin Polymerization Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[12][13][14]

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)[13]

-

Test compounds (Tubulysin A precursors)

-

Positive control (e.g., Nocodazole) and negative control (e.g., DMSO)

-

Pre-warmed 96-well plates

-

Spectrophotometer with temperature control (37°C) and kinetic reading capabilities at 340 nm.

Procedure:

-

Reagent Preparation:

-

Reconstitute the lyophilized tubulin in ice-cold polymerization buffer to the desired final concentration (e.g., 3 mg/mL).[12] Keep the tubulin solution on ice.

-

Prepare serial dilutions of the test compounds in polymerization buffer.

-

-

Assay Setup:

-

In a pre-warmed 96-well plate, add the test compounds at various concentrations to the designated wells.

-

Include wells for positive and negative controls.

-

-

Initiation of Polymerization:

-

To initiate the polymerization, add the cold tubulin solution to each well. The temperature shift from 4°C to 37°C will induce polymerization.

-

The final reaction volume is typically 100 µL.[12]

-

-

Kinetic Measurement:

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the increase in absorbance at 340 nm every 60 seconds for 60 minutes.[12] The increase in absorbance corresponds to the formation of microtubules.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm against time for each concentration.

-

The rate of polymerization can be determined from the slope of the linear phase of the curve.

-

Calculate the percentage of inhibition of tubulin polymerization for each compound concentration relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Signaling Pathways and Visualizations

The disruption of microtubule dynamics by Tubulysin A precursors triggers a complex signaling cascade that ultimately leads to apoptotic cell death. A simplified representation of this pathway is illustrated below.

Caption: Apoptotic signaling pathway induced by Tubulysin A precursors.

The following diagram illustrates a general experimental workflow for the evaluation of Tubulysin A precursors.

Caption: General experimental workflow for Tubulysin A precursor evaluation.

Conclusion

Tubulysin A precursors represent a class of exceptionally potent antimitotic agents with significant potential in cancer therapy, particularly as payloads for ADCs. Their ability to disrupt microtubule dynamics, overcome multidrug resistance, and induce apoptosis at sub-nanomolar concentrations makes them a compelling area of research and development. This technical guide has provided a foundational understanding of their biological activity, supported by quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways. A thorough understanding of these aspects is crucial for the rational design of next-generation tubulysin analogues with improved therapeutic indices and for advancing their clinical translation.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. researchhub.com [researchhub.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pretubulysin: a new option for the treatment of metastatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and antitumor activity evaluation of pretubulysin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Counting & Health Analysis [sigmaaldrich.com]

- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Origin of Tubulysin Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tubulysin peptides represent a class of highly potent cytotoxic agents of myxobacterial origin. First isolated at the turn of the millennium, their exceptional activity against a broad spectrum of cancer cell lines, including multidrug-resistant phenotypes, has positioned them as promising payloads for antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of the discovery, origin, and biological activity of Tubulysin peptides. It includes a compilation of their cytotoxic activities, detailed experimental protocols for their isolation, synthesis, and biological evaluation, and visual representations of their mechanism of action and related experimental workflows.

Discovery and Origin

Tubulysin peptides were first discovered and isolated from the myxobacteria Archangium gephyra (strain Ar315) and Angiococcus disciformis (strain An d48) by a team of researchers led by Höfle and Reichenbach.[1][2][3] Their initial report in 2000 described these novel cytostatic compounds as tetrapeptides containing unusual amino acids.[1][2] The natural production of Tubulysins is achieved through a unique mixed nonribosomal peptide synthetase–polyketide synthase (NRPS–PKS) biosynthetic pathway. However, the yield from fermentation is typically low, which has spurred extensive research into their total synthesis.[3]

The family of Tubulysin peptides includes several natural analogues, designated as Tubulysin A, B, C, D, E, F, G, H, and I, among others.[4] These analogues primarily differ in the acyl group at the N-terminus and modifications on the tubuvaline residue.[5]

Chemical Structure and Cytotoxicity

Tubulysins are linear tetrapeptides characterized by the presence of unique amino acid residues: N-methyl-pipecolic acid (Mep), isoleucine (Ile), tubuvaline (Tuv), and either tubutyrosine (Tut) or tubuphenylalanine (Tup).[6][7] A key structural feature of most natural Tubulysins is the presence of an N,O-acetal functionality on the tubuvaline residue, which is crucial for their high potency.[6]

Tubulysins are among the most potent cytotoxic compounds discovered, exhibiting activity in the picomolar to nanomolar range against a wide array of cancer cell lines.[1][8] Their efficacy is maintained even in cell lines that have developed resistance to other microtubule-targeting agents.[8]

Table 1: In Vitro Cytotoxicity of Selected Tubulysin Analogues

| Compound | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |

| Tubulysin A | L929 | Mouse Fibrosarcoma | 0.07 ng/mL | [4] |

| KB-V1 | Human Cervix Carcinoma (MDR) | 1.4 ng/mL | [4] | |

| Tubulysin D | KB-V1 | Human Cervix Carcinoma (MDR) | 0.31 | [9][7] |

| Tubulysin U | HT-29 | Human Colorectal Adenocarcinoma | 3.8 | [10] |

| Analogue 1f | HT-29 | Human Colorectal Adenocarcinoma | 22 | [10] |

| N-14-desacetoxytubulysin H (1) | N87 | Gastric Carcinoma | Potent (not specified) | [6] |

| Analogue 11 | N87 | Gastric Carcinoma | Potent (not specified) | [6] |

| Tb32 | MES-SA | Uterine Sarcoma | 0.012 | [8] |

| HEK 293T | Human Embryonic Kidney | 0.002 | [8] | |

| Tb111 | MES-SA | Uterine Sarcoma | 0.040 | [10] |

| HEK 293T | Human Embryonic Kidney | 0.006 | [10] | |

| MES-SA-DX5 | Uterine Sarcoma (MDR) | 1.54 | [10] |

Note: The presented data is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Mechanism of Action

The primary mechanism of action of Tubulysins is the inhibition of tubulin polymerization.[7][11] By binding to the vinca domain of β-tubulin, they disrupt microtubule dynamics, leading to the disassembly of the mitotic spindle.[10][12] This interference with microtubule function triggers a cascade of downstream events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis.[7][8]

The apoptotic signaling pathway initiated by Tubulysins involves the activation of caspases and is regulated by the Bcl-2 family of proteins.[13][14][15][16] Disruption of the microtubule network leads to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[13][17]

Experimental Protocols

Isolation and Purification of Tubulysins from Myxobacteria

This protocol is a generalized procedure based on literature descriptions.[1][2]

-

Fermentation:

-

Inoculate a suitable production medium with a high-producing strain of Archangium gephyra or Angiococcus disciformis.

-

Incubate the culture under optimal conditions (e.g., temperature, aeration, agitation) for a period sufficient for Tubulysin production (typically several days).

-

-

Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the mycelium and the culture broth separately with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts and concentrate under reduced pressure.

-

-

Purification:

-

Subject the crude extract to a series of chromatographic steps.

-

Step 1: Solid-Phase Extraction (SPE): Use a C18 cartridge to remove highly polar impurities.

-

Step 2: Sephadex LH-20 Chromatography: Elute with methanol to separate compounds based on size.

-

Step 3: High-Performance Liquid Chromatography (HPLC): Employ a reversed-phase C18 column with a water/acetonitrile gradient containing a small percentage of trifluoroacetic acid (TFA) for final purification of individual Tubulysin analogues. Monitor the elution profile by UV absorbance.

-

Total Synthesis of Tubulysin Analogues

The total synthesis of Tubulysins is a complex, multi-step process. The following is a generalized workflow based on solid-phase peptide synthesis (SPPS) approaches.[12]

-

Resin Loading: Anchor the C-terminal amino acid (e.g., a protected Tubuphenylalanine derivative) to a suitable solid support (e.g., 2-chlorotrityl chloride resin).

-

Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid.

-

Coupling: Add the next N-terminally protected amino acid (e.g., Fmoc-Tubuvaline-OH) along with a coupling reagent (e.g., HATU, DIC) and a base (e.g., DIPEA) to form the peptide bond.

-

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps sequentially for the remaining amino acids (Isoleucine and N-methyl-pipecolic acid).

-

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove all remaining protecting groups using a strong acid cocktail (e.g., TFA-based).

-

Purification: Purify the crude peptide by reversed-phase HPLC.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin.[18][19]

-

Reagent Preparation:

-

Prepare a tubulin solution (e.g., from porcine brain) in a suitable polymerization buffer (e.g., PIPES buffer) containing GTP and a fluorescent reporter (e.g., DAPI).

-

Prepare serial dilutions of the Tubulysin analogue to be tested.

-

-

Assay Procedure:

-

In a 96-well plate, add the tubulin solution to wells containing the test compound or a vehicle control.

-

Incubate the plate at 37°C to initiate polymerization.

-

Monitor the increase in fluorescence (or turbidity at 340 nm) over time using a plate reader.

-

-

Data Analysis:

-

Plot the fluorescence intensity (or absorbance) against time.

-

Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the signal increase compared to the control.

-

Synthesis of Tubulysin-based Antibody-Drug Conjugates (ADCs)

This is a generalized protocol for conjugating a Tubulysin payload to an antibody via a linker.[12][20]

-

Antibody Preparation: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent (e.g., TCEP) to generate free thiol groups.

-

Linker-Payload Synthesis: Synthesize a Tubulysin derivative containing a linker with a maleimide group (e.g., mc-Val-Cit-PABC-Tubulysin).

-

Conjugation: React the reduced antibody with the linker-payload conjugate. The maleimide group of the linker will react with the free thiol groups on the antibody to form a stable thioether bond.

-

Purification: Purify the resulting ADC from unconjugated payload and antibody using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterization: Determine the drug-to-antibody ratio (DAR) of the purified ADC.

Conclusion

Tubulysin peptides are a remarkable class of natural products with immense potential in the field of oncology. Their unique chemical structures and potent mechanism of action make them ideal candidates for the development of next-generation targeted cancer therapies. This technical guide has provided a comprehensive overview of the discovery, origin, and biological activity of Tubulysins, along with key experimental methodologies. Further research into the structure-activity relationships of novel analogues and the optimization of ADC technology will undoubtedly continue to unlock the full therapeutic potential of these fascinating molecules.

References

- 1. Cell-based screen for identification of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]

- 3. The Tubulin-Bound Structure of the Antimitotic Drug Tubulysin | Carlomagno Group [carlomagno-group.org]

- 4. Design, Synthesis, and Biological Evaluation of Tubulysin Analogues, Linker-Drugs, and Antibody-Drug Conjugates, Insights into Structure-Activity Relationships, and Tubulysin-Tubulin Binding Derived from X-ray Crystallographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An anti-mesothelin targeting antibody drug conjugate induces pyroptosis and ignites antitumor immunity in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 15. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 18. universalbiologicals.com [universalbiologicals.com]

- 19. maxanim.com [maxanim.com]

- 20. almacgroup.com [almacgroup.com]

"mechanism of action of Tubulysin family compounds"

An In-depth Technical Guide on the Mechanism of Action of the Tubulysin Family Compounds

Executive Summary

The Tubulysin family of natural products, originally isolated from myxobacteria, represents a class of exceptionally potent antimitotic agents.[1] These tetrapeptidic compounds have garnered significant interest in oncology and drug development, particularly as payloads for antibody-drug conjugates (ADCs), due to their profound cytotoxicity against a wide array of cancer cell lines, including those with multi-drug resistance (MDR).[2][3] Their mechanism of action is centered on the potent inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptotic cell death.[4][5] This guide provides a detailed examination of the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate the mechanism of action of Tubulysin and its analogues.

Core Mechanism of Action: Microtubule Disruption

The primary mechanism of action for all Tubulysin compounds is the disruption of microtubule function through direct interaction with tubulin, the fundamental protein subunit of microtubules.[3]

Interaction with Tubulin

Tubulysins are potent inhibitors of tubulin polymerization.[5][6] They bind to tubulin at or near the vinca alkaloid binding site, interfering with the assembly of α- and β-tubulin heterodimers into protofilaments and, consequently, microtubules.[1][7] While they interact with the vinca domain, competition experiments have shown that Tubulysin A interferes with vinblastine binding in a non-competitive manner, suggesting a distinct or overlapping binding mode.[4] This interaction not only prevents the formation of new microtubules but also actively induces the depolymerization of existing ones.[4] Electron microscopy studies have revealed that this interaction can cause tubulin to form aberrant structures such as rings and double rings instead of functional microtubules.[4]

Disruption of Microtubule Dynamics and Cellular Consequences

The inhibition of tubulin polymerization leads to a rapid collapse of the cellular microtubule network.[2] This has profound consequences for dividing cells, which rely on a dynamic microtubule-based mitotic spindle to segregate chromosomes. The disruption of the mitotic spindle machinery prevents cells from progressing through mitosis, causing them to accumulate in the G2/M phase of the cell cycle.[4][5] This sustained mitotic arrest serves as a powerful trigger for programmed cell death.

Induction of Programmed Cell Death

The G2/M arrest initiated by Tubulysin treatment ultimately culminates in cellular demise through multiple programmed cell death pathways.

Apoptosis

The most well-documented outcome of Tubulysin-induced mitotic arrest is apoptosis.[1][8] The process is characterized by classic apoptotic hallmarks, including DNA fragmentation.[8] The apoptotic cascade can be triggered through the intrinsic pathway, which involves key regulatory proteins. Studies with the analogue KEMTUB10 have shown that its apoptotic effect involves the tumor suppressor p53 and the pro-apoptotic protein Bim, with some modulation of the anti-apoptotic protein Bcl-2.[9] Furthermore, Tubulysin A has been shown to induce the release of cytochrome c from mitochondria, a critical step in activating the intrinsic apoptotic pathway.[10]

Autophagy-Mediated Cell Death and Pyroptosis

Recent research has uncovered additional layers to the cell-killing mechanism of Tubulysins.

-

Autophagy: Tubulysin A can induce a form of cytotoxic autophagy in cancer cells like MCF-7.[10] This process involves the lipidation of LC3-I to LC3-II, enhanced lysosomal activity, and increased activity of cathepsin B. The leakage of cathepsin B into the cytosol can then trigger the intrinsic apoptotic pathway.[10]

-

Pyroptosis: Tubulysin, when delivered as an ADC payload, has been shown to induce cleavage of Gasdermin E (GSDME), a key event in pyroptosis.[11] This form of inflammatory cell death can stimulate anticancer immune responses, adding another dimension to the therapeutic potential of Tubulysin-based agents.[11]

Visualization of the Mechanism of Action

The following diagram illustrates the sequence of events from Tubulysin's interaction with tubulin to the induction of multiple cell death pathways.

Quantitative Data Summary

The potency of Tubulysin compounds has been quantified across numerous studies. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Tubulysin Compounds

| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Tubulysin A | NCI-H1299 | Lung | 3.0 nM | [12] |

| Tubulysin A | HT-29 | Colon | 1.0 nM | [12] |

| Tubulysin A | A2780 | Ovary | 2.0 nM | [12] |

| Tubulysin A | L929 | Mouse Fibroblast | 0.07 ng/mL | [8] |

| Tubulysin A | KB-V1 | Cervical (MDR) | 1.4 ng/mL | [8] |

| Tubulysin D | Various | - | 0.01 - 10 nM | [1] |

| Pretubulysin | HUVEC | Endothelial | ~1-10 nM | [6] |

| Anti-HER2-Tubulysin ADC | SK-BR-3 | Breast (HER2+) | 4 - 7 ng/mL | [13] |

| Anti-HER2-Tubulysin ADC | MDA-MB-468 | Breast (HER2-) | >3600 ng/mL |[13] |

Table 2: Tubulin Binding and Polymerization Inhibition Data

| Compound | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|

| Tubulysin A | Vinblastine Competition | Apparent Kᵢ | 3 µM | [4] |

| Tubulysin Analogue 11 | Tubulin Binding | - | Potent | [2] |

| Deacetylated Tubulysin | Tubulin Binding | Potency vs. Parent | 10-30x lower | [14] |

| Tubulysin M Analogue | Tubulin Binding | Relative Binding Affinity | 0.73 |[15] |

Detailed Experimental Protocols

The following protocols are representative methodologies for assessing the mechanism of action of Tubulysin compounds.

Protocol 1: In Vitro Tubulin Polymerization Assay (Spectrophotometric)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring changes in light scattering.

-

Materials:

-

Purified tubulin (>99%), lyophilized (e.g., from porcine brain)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Test compound (Tubulysin) and vehicle control (e.g., DMSO)

-

Paclitaxel (stabilizing control), Nocodazole (destabilizing control)

-

Ice bath, 37°C water bath or incubator

-

UV-transparent 96-well half-area plate

-

Temperature-controlled spectrophotometer/plate reader capable of reading at 340 nm

-

-

Methodology:

-

Reagent Preparation: On ice, reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-4 mg/mL.[16] Keep on ice for immediate use. Prepare a reaction master mix by adding GTP to a final concentration of 1 mM and glycerol to 10% (v/v) to the tubulin solution.[16]

-

Compound Preparation: Prepare serial dilutions of the Tubulysin compound and controls in General Tubulin Buffer.

-

Assay Setup: In a pre-chilled 96-well plate on ice, add a small volume (e.g., 10 µL) of the diluted compound, control, or vehicle to appropriate wells.

-

Initiation of Polymerization: To each well, add the tubulin master mix (e.g., 90-100 µL) to achieve the final desired tubulin and compound concentrations. Mix gently by pipetting up and down, avoiding bubbles.[16]

-

Data Acquisition: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 30-60 minutes.[16]

-

Data Analysis: Plot absorbance (OD₃₄₀) versus time. A decrease in the polymerization rate and the final plateau compared to the vehicle control indicates inhibition of polymerization. Calculate the Vmax of the polymerization reaction to quantify the inhibitory effect.

-

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability after exposure to a test compound.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Tubulysin compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water, pH 4.7)[17]

-

Multi-well spectrophotometer (570 nm)

-

-

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the Tubulysin compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[18]

-

Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17] Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Subtract the background absorbance (media-only wells). Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

-

Protocol 3: Apoptosis Detection (Annexin V Staining by Flow Cytometry)

This assay detects the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane, an early hallmark of apoptosis.

-

Materials:

-

Cell line of interest, grown in suspension or adherent

-

6-well plates

-

Tubulysin compound

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Tubulysin and a vehicle control for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells. For suspension cells, collect directly. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Wash the cells twice by resuspending the pellet in 1 mL of cold PBS and centrifuging as above.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[19]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

-

-

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-angiogenic effects of the tubulysin precursor pretubulysin and of simplified pretubulysin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological evaluation of tubulysin A: a potential anticancer and antiangiogenic natural product - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]

- 11. An anti-mesothelin targeting antibody drug conjugate induces pyroptosis and ignites antitumor immunity in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2024.sci-hub.box [2024.sci-hub.box]

- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 17. broadpharm.com [broadpharm.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Maximize your apoptosis analysis | Abcam [abcam.com]

Spectroscopic and Synthetic Profile of a Key Tubulysin A Precursor

For Immediate Release

A comprehensive technical guide detailing the spectroscopic data and synthesis of a crucial intermediate in the production of the potent anticancer agent Tubulysin A is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-(methoxycarbonyl)pyrrolidinium trifluoroacetate, a foundational building block in the convergent synthesis of Tubulysin analogues. The availability of this detailed data is expected to facilitate the development of novel tubulysin-based therapeutics and antibody-drug conjugates (ADCs).

Tubulysins are a class of natural products that exhibit powerful cytotoxic activity against a wide range of cancer cell lines by inhibiting tubulin polymerization. Their complex structure necessitates a multi-step synthetic approach, often involving the careful preparation and coupling of several advanced intermediates. The subject of this guide, a protected and activated derivative of hydroxyproline, serves as a key component in constructing the intricate core of the Tubulysin molecule.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for the Tubulysin A intermediate, providing a clear reference for characterization.

| ¹H NMR (400 MHz, CDCl₃) δ | ¹³C NMR (101 MHz, CDCl₃) δ | High-Resolution Mass Spectrometry (HRMS) |

| 4.51 (t, J = 8.5 Hz, 1H) | 172.5 | Calculated for C₁₁H₁₉NO₅ [M+H]⁺: 246.1336 |

| 4.46 (s, 1H) | 154.0 | Found: 246.1332 |

| 3.76 (s, 3H) | 80.5 | |

| 3.65 (dd, J = 11.6, 4.2 Hz, 1H) | 69.8 | |

| 3.50 (d, J = 11.6 Hz, 1H) | 58.7 | |

| 2.29 (dd, J = 13.4, 8.7 Hz, 1H) | 55.4 | |

| 2.09 (ddd, J = 13.4, 4.2, 1.6 Hz, 1H) | 52.3 | |

| 1.45 (s, 9H) | 38.9 | |

| 28.3 |

Experimental Protocol

Synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-(methoxycarbonyl)pyrrolidinium trifluoroacetate:

To a solution of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 g, 4.32 mmol) in dichloromethane (20 mL) at 0 °C was added N,N'-dicyclohexylcarbodiimide (DCC) (0.98 g, 4.75 mmol) followed by methanol (0.19 mL, 4.75 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction mixture was stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4 hours. The resulting suspension was filtered to remove the dicyclohexylurea byproduct. The filtrate was concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluting with 30% ethyl acetate in hexanes) to afford the title compound as a colorless oil.

Synthetic Workflow

The synthesis of this key intermediate is a critical first step in the broader synthetic strategy for Tubulysin A and its analogues. The following diagram illustrates the straightforward esterification of the commercially available N-Boc protected hydroxyproline.

This detailed technical guide provides the necessary spectroscopic and procedural information to aid researchers in the synthesis and characterization of this vital Tubulysin A intermediate, thereby supporting the advancement of new cancer therapeutics.

An In-depth Technical Guide to Tubulysin A Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tubulysin A intermediate-1, a key building block in the total synthesis of the potent cytotoxic agent Tubulysin A. This document details its physicochemical properties, outlines a plausible synthetic route with experimental protocols, and illustrates the synthetic workflow.

Introduction

Tubulysin A is a highly potent member of the tubulysin family of natural products, which are isolated from myxobacteria. These tetrapeptidic compounds exhibit remarkable cytotoxic activity against a wide range of cancer cell lines, including multidrug-resistant strains. Their mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Consequently, tubulysins are of significant interest as payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy. The total synthesis of Tubulysin A is a complex undertaking, and "this compound" represents a significant milestone in this process, comprising the N-methylpipecolic acid (Mep), isoleucine (Ile), and a modified tubuvaline (Tuv) core.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 624.83 g/mol | [1][2] |

| Chemical Formula | C₃₁H₅₂N₄O₇S | [2] |

Synthetic Pathway Overview

The synthesis of this compound involves the sequential coupling of its constituent amino acid fragments: N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), and a protected tubuvaline (Tuv) derivative. The overall synthetic strategy focuses on the careful use of protecting groups to ensure regioselectivity and prevent side reactions during the peptide coupling steps. A generalized synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following section provides a plausible, detailed methodology for the synthesis of this compound, inferred from established synthetic strategies for tubulysin fragments.[1][2][3][4]

Synthesis of the Dipeptide Fragment (Boc-Ile-Tuv-OR)

-

Materials:

-

N-Boc-L-isoleucine (Boc-Ile-OH)

-

Protected tubuvaline with a free amine (H-Tuv-OR, where R is a suitable protecting group like methyl or ethyl)

-

Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

-

-

Procedure:

-

Dissolve Boc-Ile-OH (1.2 equivalents) and H-Tuv-OR (1.0 equivalent) in anhydrous DMF.

-

Add DIPEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add HATU (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the protected dipeptide, Boc-Ile-Tuv-OR.

-

Selective Deprotection of the Dipeptide

-

Materials:

-

Boc-Ile-Tuv-OR

-

Reagent for Boc deprotection: Trifluoroacetic acid (TFA)

-

Solvent: Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Boc-protected dipeptide in DCM.

-

Add an equal volume of TFA to the solution at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate the residue with toluene several times to ensure complete removal of residual TFA, yielding the TFA salt of the dipeptide amine (H-Ile-Tuv-OR·TFA).

-

Coupling of N-methyl-D-pipecolic acid (Mep)

-

Materials:

-

Fmoc-N-methyl-D-pipecolic acid (Fmoc-Mep-OH)

-

H-Ile-Tuv-OR·TFA

-

Coupling agent: HATU

-

Base: DIPEA

-

Solvent: Anhydrous DMF

-

-

Procedure:

-

Dissolve Fmoc-Mep-OH (1.2 equivalents) and the dipeptide amine TFA salt (1.0 equivalent) in anhydrous DMF.

-

Add DIPEA (4.0 equivalents) to neutralize the TFA salt and provide the basic conditions for coupling.

-

Add HATU (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Work-up the reaction as described in section 4.1, step 5.

-

Purify the crude product by flash column chromatography to yield the protected tripeptide, Fmoc-Mep-Ile-Tuv-OR.

-

Final Deprotection to Yield this compound

The final step would involve the removal of the Fmoc and the ester protecting groups to yield the final "this compound". The exact nature of this intermediate can vary depending on the overall synthetic strategy towards Tubulysin A. Assuming "intermediate-1" refers to the tripeptide acid, the following steps would be taken.

-

Fmoc Deprotection:

-

Treat the Fmoc-protected tripeptide with a solution of 20% piperidine in DMF for 30 minutes at room temperature.

-

Remove the solvent under reduced pressure and purify to obtain the free amine.

-

-

Ester Hydrolysis (if R is an alkyl group):

-

Dissolve the resulting tripeptide ester in a mixture of THF/water.

-

Add lithium hydroxide (LiOH) and stir until the hydrolysis is complete.

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Purify to obtain the final this compound.

-

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the constituent parts of this compound.

Caption: Constituent amino acids of this compound.

Conclusion

This compound is a crucial precursor in the synthesis of the highly cytotoxic natural product, Tubulysin A. Its efficient and stereocontrolled synthesis is a key challenge that requires careful planning of protecting group strategies and peptide coupling conditions. The protocols and information provided in this guide offer a foundational understanding for researchers and professionals involved in the development of tubulysin-based therapeutics. The modular nature of the synthesis allows for the potential generation of novel analogues with improved properties for applications such as antibody-drug conjugates.

References

- 1. Synthetic Approaches to the Total Synthesis of Tubulysin and its Fragments: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tubulysin Synthesis Featuring Stereoselective Catalysis and Highly Convergent Multicomponent Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Tubulysin A Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific physicochemical properties of "Tubulysin A intermediate-1" is limited. This guide provides a comprehensive framework for characterizing its solubility and stability based on the known properties of the tubulysin class of molecules and standard pharmaceutical development practices.

The tubulysins are a class of potent cytotoxic peptides isolated from myxobacteria that have garnered significant interest as payloads for antibody-drug conjugates (ADCs). Their complex structure, which contributes to their high potency, also presents challenges in terms of solubility and stability. Understanding these properties for a synthetic precursor like this compound is critical for process development, formulation, and ensuring the quality of the final active pharmaceutical ingredient.

Solubility Profile

Characterizing the solubility of this compound is a foundational step in its development. The tubulysin family of tetrapeptides are known for their hydrophobicity, which generally results in poor aqueous solubility.

Experimental Protocol: Kinetic and Equilibrium Solubility Assessment

A standard approach to determine solubility involves measuring both kinetic and equilibrium solubility in a range of relevant solvents and buffer systems.

Methodology:

-

Solvent Selection: A panel of solvents should be chosen to cover a range of polarities and pH values. This typically includes:

-

Purified Water (e.g., Milli-Q®)

-

Phosphate Buffered Saline (PBS) at pH 7.4

-

Aqueous buffers at pH 4.0, 7.0, and 9.0

-

Organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), Acetonitrile (ACN), and Dimethylformamide (DMF).

-

Co-solvent mixtures (e.g., 10% DMSO in PBS) which are often required for hydrophobic compounds.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

The vials are agitated (e.g., on a shaker) at a controlled temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered (e.g., through a 0.45 µm filter) to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Kinetic Solubility Measurement:

-

A concentrated stock solution of this compound is prepared in a suitable organic solvent (e.g., DMSO).

-

Small aliquots of the stock solution are added to the aqueous buffers.

-

The solutions are observed for the first sign of precipitation, and the solubility is determined at that point. This method provides an estimate of the solubility under non-equilibrium conditions, which can be relevant for in vitro assays.

-

Data Presentation: Illustrative Solubility Data

The following tables present a hypothetical summary of solubility data for this compound.

Table 1: Equilibrium Solubility of this compound at 25°C

| Solvent System | Solubility (µg/mL) |

| Purified Water | < 1 |

| PBS, pH 7.4 | < 1 |

| Acetate Buffer, pH 4.0 | 5 ± 1 |

| Phosphate Buffer, pH 7.0 | < 1 |

| Borate Buffer, pH 9.0 | 2 ± 0.5 |

| Ethanol | 500 ± 25 |

| Acetonitrile | > 1000 |

| DMSO | > 20,000 |

| 10% DMSO in PBS, pH 7.4 | 150 ± 10 |

Table 2: Kinetic Solubility of this compound in Aqueous Buffers

| Buffer System | Kinetic Solubility (µM) |

| PBS, pH 7.4 | < 0.1 |

| Acetate Buffer, pH 5.0 | 0.5 |

| Tris Buffer, pH 8.0 | 0.2 |

Experimental Workflow for Solubility Determination

Caption: Workflow for determining equilibrium and kinetic solubility.

Stability Profile

The stability of tubulysins and their intermediates is a critical quality attribute. A known liability in the tubulysin scaffold is the C-11 acetate group, which can be susceptible to hydrolysis.[1][2] While the exact structure of "intermediate-1" is not specified, a comprehensive stability assessment is necessary.

Experimental Protocol: Forced Degradation and ICH Stability Studies

A combination of forced degradation studies and formal stability studies under ICH (International Council for Harmonisation) guidelines should be performed.

Methodology:

-

Forced Degradation (Stress Testing):

-

Purpose: To identify potential degradation pathways and to develop a stability-indicating analytical method.

-

Conditions: this compound is exposed to harsh conditions to induce degradation.

-

Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24h.

-

Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24h.

-

Oxidation: e.g., 3% H₂O₂ at room temperature for 24h.

-

Thermal Stress: e.g., Solid state at 80°C for 72h.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Analysis: Samples are analyzed by HPLC-UV/MS to separate the parent compound from degradants and to aid in the structural elucidation of degradation products.

-

-

ICH Stability Study:

-

Purpose: To determine the re-test period for the drug substance under defined storage conditions.

-

Setup: At least three batches of this compound are stored in containers that simulate the proposed packaging.

-

Storage Conditions (as per ICH Q1A):

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points: Samples are pulled and tested at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

-

Tests: At each time point, the samples are tested for appearance, assay (potency), purity (related substances), and other relevant quality attributes.

-

Data Presentation: Illustrative Stability Data

The following tables show a potential format for presenting stability data.

Table 3: Forced Degradation Summary for this compound

| Stress Condition | % Degradation | Major Degradants (by RRT) |

| 0.1 M HCl, 60°C, 24h | 15.2 | 0.85 (hydrolysis product) |

| 0.1 M NaOH, 60°C, 24h | 45.8 | 0.85, 0.92 (epimerization) |

| 3% H₂O₂, RT, 24h | 8.5 | 1.15 (N-oxide) |

| Heat, 80°C, 72h | 2.1 | Minor peaks |

| Light (ICH Q1B) | 5.5 | 0.95 |

Table 4: ICH Stability Data for this compound (Accelerated Conditions: 40°C/75% RH)

| Time Point | Appearance | Assay (% Initial) | Total Impurities (%) |

| 0 Months | White Powder | 100.0 | 0.5 |

| 1 Month | White Powder | 99.5 | 0.8 |

| 3 Months | White Powder | 98.2 | 1.5 |

| 6 Months | White Powder | 96.5 | 2.8 |

Potential Degradation Pathway

Caption: Potential degradation pathways for a tubulysin intermediate.

Experimental Workflow for Stability Assessment

Caption: Workflow for comprehensive stability testing of a drug substance.

Conclusion and Recommendations

The successful development of this compound relies on a thorough understanding of its solubility and stability. Based on the characteristics of the tubulysin class, it is anticipated that this intermediate will exhibit low aqueous solubility and may be susceptible to hydrolytic degradation. The experimental protocols outlined in this guide provide a robust framework for quantifying these properties. The resulting data will be essential for guiding formulation development, defining appropriate storage conditions, and ensuring the overall quality and consistency of this critical synthetic intermediate. It is recommended to perform these studies early in the development process to mitigate risks and accelerate the progression of new tubulysin-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Tubulysin-Containing Peptides Using a Tubulysin A Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction